molecular formula C8H8ClNO2 B133537 2-Acetylamino-4-chlorophenol CAS No. 26488-93-7

2-Acetylamino-4-chlorophenol

Cat. No. B133537
CAS RN: 26488-93-7
M. Wt: 185.61 g/mol
InChI Key: HGDAFIJKXCFHPG-UHFFFAOYSA-N
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Description

2-Acetylamino-4-chlorophenol is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the properties and reactivity of 2-Acetylamino-4-chlorophenol. For instance, the synthesis of related chlorophenyl compounds and their characterization through various spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography, has been reported .

Synthesis Analysis

The synthesis of chlorophenyl compounds often involves catalytic reactions or rearrangements. For example, 2-chloro-4-acetylphenol was synthesized through the Fries rearrangement of 2-chlorophenylacetate using anhydride aluminum chloride as a catalyst . Similarly, other chlorophenyl compounds were synthesized using different catalysts and conditions, such as aluminum chloride catalysis or phase transfer catalysis . These methods could potentially be adapted for the synthesis of 2-Acetylamino-4-chlorophenol.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds has been determined using X-ray crystallography, which provides detailed information about the geometry and conformation of the molecules . For example, the crystal structure of 4-acetyl-2'-chlorobiphenyl revealed the angle between the two phenyl rings and the presence of van der Waals interactions . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of 2-Acetylamino-4-chlorophenol.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be inferred from their chemical reactions. For instance, oxoammonium salts have been used for the oxidation of alcohols to ketones or aldehydes . Theoretical studies have also been conducted to investigate the vibrational properties and bonding features of these compounds, which can provide insights into their reactivity . These studies can help predict the chemical reactions that 2-Acetylamino-4-chlorophenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds have been characterized through various analytical techniques. The IR spectra, crystal structure, and DFT studies provide information on vibrational frequencies, thermodynamic properties, and electronic spectra . For example, the synthesis and characterization of 2-Chloro-N-(2,4-dinitrophenyl) acetamide included an analysis of its optical properties and solvatochromic effects . These properties are important for understanding the behavior of 2-Acetylamino-4-chlorophenol in different environments and its potential applications.

Scientific Research Applications

Oxidation of Chlorophenols

Hirvonen et al. (2000) studied the oxidation of chlorophenols, including 2,4-dichlorophenol, in aqueous solutions using UV/H2O2 and O3 methods. They found that chlorophenols can be treated efficiently by these methods, but complete dechlorination was not achieved. The study also observed the formation of hydroxylated and dimeric intermediates, which suggests the complexity of the chemical oxidation process in chlorophenols (Hirvonen et al., 2000).

Photocatalytic Degradation

Lin et al. (2018) focused on the degradation of chlorophenols, including 2-chlorophenol, by using copper-doped titanium dioxide under visible light. Their research demonstrated the effectiveness of this method in degrading chlorophenols, highlighting the potential of photocatalytic processes in treating pollutants in the environment (Lin et al., 2018).

Microfluidic Sensing

A study by Ho et al. (2019) developed a microfluidic sensor for detecting chlorophenols, including 2,4-dichlorophenol, in water supplies. This sensor offers a real-time, sensitive, and specific method for monitoring chlorophenols, which is crucial for environmental protection (Ho et al., 2019).

Gas Chromatography for Detection

Campillo et al. (2005) utilized gas chromatography with atomic emission detection to determine chlorophenols, including 2-chlorophenol, in water and soil samples. This method proved effective in identifying and quantifying chlorophenols in environmental samples (Campillo et al., 2005).

UV Photolysis in Water Treatment

Matafonova et al. (2008) explored the degradation of various chlorophenols, including 2-chlorophenol, in aqueous media using UV XeBr excilamp. Their findings highlight the effectiveness of UV photolysis in treating water contaminated with chlorophenols (Matafonova et al., 2008).

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDAFIJKXCFHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067213
Record name Acetamide, N-(5-chloro-2-hydroxyphenyl)-
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-4-chlorophenol

CAS RN

26488-93-7
Record name 2-Acetylamino-4-chlorophenol
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Record name 2-Acetylamino-4-chlorophenol
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Record name 2-Acetylamino-4-chlorophenol
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Record name Acetamide, N-(5-chloro-2-hydroxyphenyl)-
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Record name Acetamide, N-(5-chloro-2-hydroxyphenyl)-
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Record name N-(5-chloro-2-hydroxyphenyl)acetamide
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Record name 2-ACETYLAMINO-4-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

143.6 g (1 mole) of 2-amino-4-chlorphenol was suspended in 550 ml of methyl t-butyl ether under mild nitrogen purge. The mixture was heated to reflux until the material was dissolved. After 40 minutes, 112.3 g of acetic anhydride was added. After the addition the mixture was cooled to 20-25° C. in one hour. After stirring for an additional hour the mixture was cooled to 0-5° C. under stirring and kept on this temperature for an additional hour. The product was filtered off, washed with 200 ml of methyl t-butyl ether twice and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 92%.
Quantity
143.6 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-4-chlorophenol (1.43 g, 10.0 mmol) in methanol was added acetic anhydride (0.945 mL, 10.0 mmol) and the reaction mixture was stirred at room temperature for 2 h. The volatiles were removed in vacuo to give the subtitled compound (1.5 g).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.945 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-amino-2-chlorophenol (2.0 g, 13.9 mmol) and acetic anhydride (1.77 g, 17.3 mmol) in water (40 ml) was stirred vigorously for 5 minutes. The reaction mixture was then heated with stirring to 60° C. for 30 minutes, and was then allowed to cool. A pink solid was formed and the precipitate was collected by filtration, washed twice with water, and dried to give 1.8 g (70%) of the subtitle compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
70%

Synthesis routes and methods IV

Procedure details

To a solution of 100 grams of 2 amino-4-chlorophenol (0.70 mole) in 1 liter of tetrahydrofuran is added 71 grams of triethylamine (0.70 mole). The resulting solution is cooled with an ice bath. To the solution is then slowly added 55 grams of acetyl chloride (0.70 mole) in 200 ml. of tetrahydrofuran. A precipitate forms (triethylamine hydrochloride). The solution is then filtered and the filtrate evaporated under reduced pressure, yielding a dark solid residue. Recrystallization of the residue from methylene chloride and petroleum ether (1:1) yields 4-chloro-2-acetamidophenol.
[Compound]
Name
2
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Uenlue, SN Baytas, E Kupeli… - Archiv der Pharmazie …, 2003 - Wiley Online Library
… -3H-benzoxazole as a starting material prompted us to synthesize 7-benzoyl-2-oxo3H-benzoxazole by using 2-oxo-3H-benzoxazole precursor, such as 2-acetylamino-4-chlorophenol in …
Number of citations: 60 onlinelibrary.wiley.com
B Ökçelik, S Ünlü, E Banoglu, E Küpeli… - … der Pharmazie: An …, 2003 - Wiley Online Library
… was first converted to 2-acetylamino-4-chlorophenol to maintain the further acylation of this compound at position 6. Acylation of 2acetylamino-4-chlorophenol, using Friedel-Crafts acyla…
Number of citations: 56 onlinelibrary.wiley.com
M Koeksal, N Gökhan, E Kuepeli… - … der Pharmazie: An …, 2005 - Wiley Online Library
… After addition of 2-acetylamino-4-chlorophenol (0.05 mol), the mixture was heated for 6 h at 120C, cooled and poured into 1 L ice-water. The product precipitated, it was filtered, washed …
Number of citations: 33 onlinelibrary.wiley.com
FA Mason - 1925 - books.google.com
(5) A moderate knowledge of French and German, together with the ability to read original papers in these languages, is essential, whilst practice in reading both English and foreign …
Number of citations: 8 books.google.com

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